Baliforsen sodium
Description
Baliforsen sodium (CAS No. 1698048-23-5) is a 16-mer antisense oligonucleotide (ASO) designed to target dystrophia myotonica protein kinase (DMPK) mRNA, which harbors expanded trinucleotide repeats in myotonic dystrophy type 1 (DM1) . Developed collaboratively by Ionis Pharmaceuticals and Biogen, it aims to reduce toxic RNA levels by binding to DMPK transcripts, thereby mitigating disease progression . Key properties include a molecular weight of 5616 Da, high aqueous solubility (≥100 mg/mL), and storage requirements at -20°C in moisture-free conditions . In a phase 1/2a trial, baliforsen demonstrated safety across doses (100–600 mg), though skeletal muscle concentrations remained below levels needed for significant target engagement .
Properties
CAS No. |
1687746-79-7 |
|---|---|
Molecular Formula |
C180H240N59Na15O90P15S15+15 |
Molecular Weight |
5961 g/mol |
IUPAC Name |
pentadecasodium;[(2R,3R,4R,5R)-5-(4-amino-5-methyl-2-oxopyrimidin-1-yl)-3-[[(1S,3R,4R,6S,7S)-3-(4-amino-5-methyl-2-oxopyrimidin-1-yl)-7-[[(1S,3R,4R,6S,7S)-3-(4-amino-5-methyl-2-oxopyrimidin-1-yl)-7-[[(2R,3S,5R)-3-[[(2R,3S,5R)-3-[[(2R,3S,5R)-3-[[(2R,3S,5R)-3-[[(2R,3S,5R)-3-[[(2R,3S,5R)-3-[[(2R,3S,5R)-5-(4-amino-5-methyl-2-oxopyrimidin-1-yl)-3-[[(2R,3S,5R)-5-(4-amino-5-methyl-2-oxopyrimidin-1-yl)-3-[[(1S,3R,4R,6S,7S)-7-[[(1S,3R,4R,6S,7S)-7-[[(2R,3R,5R)-5-(4-amino-5-methyl-2-oxopyrimidin-1-yl)-3-[[(2R,3R,5R)-5-(6-aminopurin-9-yl)-3-hydroxy-4-(2-methoxyethoxy)oxolan-2-yl]methoxy-hydroxy-sulfidophosphaniumyl]oxy-4-(2-methoxyethoxy)oxolan-2-yl]methoxy-hydroxy-sulfidophosphaniumyl]oxy-3-(6-aminopurin-9-yl)-6-methyl-2,5-dioxabicyclo[2.2.1]heptan-1-yl]methoxy-hydroxy-sulfidophosphaniumyl]oxy-3-(2-amino-6-oxo-1H-purin-9-yl)-6-methyl-2,5-dioxabicyclo[2.2.1]heptan-1-yl]methoxy-hydroxy-sulfidophosphaniumyl]oxyoxolan-2-yl]methoxy-hydroxy-sulfidophosphaniumyl]oxyoxolan-2-yl]methoxy-hydroxy-sulfidophosphaniumyl]oxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxy-sulfidophosphaniumyl]oxy-5-(2-amino-6-oxo-1H-purin-9-yl)oxolan-2-yl]methoxy-hydroxy-sulfidophosphaniumyl]oxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxy-sulfidophosphaniumyl]oxy-5-(6-aminopurin-9-yl)oxolan-2-yl]methoxy-hydroxy-sulfidophosphaniumyl]oxy-5-(6-aminopurin-9-yl)oxolan-2-yl]methoxy-hydroxy-sulfidophosphaniumyl]oxy-5-(2-amino-6-oxo-1H-purin-9-yl)oxolan-2-yl]methoxy-hydroxy-sulfidophosphaniumyl]oxy-6-methyl-2,5-dioxabicyclo[2.2.1]heptan-1-yl]methoxy-hydroxy-sulfidophosphaniumyl]oxy-6-methyl-2,5-dioxabicyclo[2.2.1]heptan-1-yl]methoxy-hydroxy-sulfidophosphaniumyl]oxy-4-(2-methoxyethoxy)oxolan-2-yl]methoxy-hydroxy-[(2R,3R,4R,5R)-2-(hydroxymethyl)-4-(2-methoxyethoxy)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-sulfidophosphanium |
InChI |
InChI=1S/C180H240N59O90P15S15.15Na/c1-70-34-224(168(248)209-134(70)181)103-26-83(315-331(258,346)283-47-95-86(29-104(300-95)225-35-71(2)135(182)210-169(225)249)322-341(268,356)291-55-179-81(12)298-129(164(314-179)239-69-208-117-150(239)217-167(193)220-156(117)247)133(179)329-344(271,359)294-58-180-82(13)297-128(163(313-180)238-68-205-114-143(190)197-62-201-147(114)238)132(180)327-340(267,355)290-54-102-120(124(278-24-20-274-16)159(310-102)228-36-72(3)136(183)211-170(228)250)324-337(264,352)288-52-100-118(241)122(276-22-18-272-14)157(308-100)237-67-204-113-142(189)196-61-200-146(113)237)92(299-103)44-280-330(257,345)316-84-27-105(226-40-76(7)151(242)221-174(226)254)302-94(84)46-282-334(261,349)320-89-32-109(235-65-206-115-148(235)215-165(191)218-154(115)245)305-98(89)50-286-332(259,347)317-85-28-106(227-41-77(8)152(243)222-175(227)255)301-93(85)45-281-333(260,348)318-87-30-107(233-63-202-111-140(187)194-59-198-144(111)233)303-96(87)48-284-335(262,350)319-88-31-108(234-64-203-112-141(188)195-60-199-145(112)234)304-97(88)49-285-336(263,351)321-90-33-110(236-66-207-116-149(236)216-166(192)219-155(116)246)306-99(90)51-287-339(266,354)326-130-126-161(231-38-74(5)138(185)213-172(231)252)312-178(130,80(11)295-126)57-293-343(270,358)328-131-127-162(232-39-75(6)139(186)214-173(232)253)311-177(131,79(10)296-127)56-292-342(269,357)325-121-101(309-160(125(121)279-25-21-275-17)229-37-73(4)137(184)212-171(229)251)53-289-338(265,353)323-119-91(43-240)307-158(123(119)277-23-19-273-15)230-42-78(9)153(244)223-176(230)256;;;;;;;;;;;;;;;/h34-42,59-69,79-110,118-133,157-164,240-241H,18-33,43-58H2,1-17H3,(H,257,345)(H,258,346)(H,259,347)(H,260,348)(H,261,349)(H,262,350)(H,263,351)(H,264,352)(H,265,353)(H,266,354)(H,267,355)(H,268,356)(H,269,357)(H,270,358)(H,271,359)(H2,181,209,248)(H2,182,210,249)(H2,183,211,250)(H2,184,212,251)(H2,185,213,252)(H2,186,214,253)(H2,187,194,198)(H2,188,195,199)(H2,189,196,200)(H2,190,197,201)(H,221,242,254)(H,222,243,255)(H,223,244,256)(H3,191,215,218,245)(H3,192,216,219,246)(H3,193,217,220,247);;;;;;;;;;;;;;;/q;15*+1/t79-,80-,81-,82-,83-,84-,85-,86-,87-,88-,89-,90-,91+,92+,93+,94+,95+,96+,97+,98+,99+,100+,101+,102+,103+,104+,105+,106+,107+,108+,109+,110+,118+,119+,120+,121+,122?,123+,124?,125+,126+,127+,128+,129+,130-,131-,132-,133-,157+,158+,159+,160+,161+,162+,163+,164+,177-,178-,179-,180-,330?,331?,332?,333?,334?,335?,336?,337?,338?,339?,340?,341?,342?,343?,344?;;;;;;;;;;;;;;;/m0.............../s1 |
InChI Key |
BQIRWUYCQDIAQA-DEBWEYBYSA-N |
Isomeric SMILES |
C[C@H]1[C@]2([C@H]([C@@H](O1)[C@@H](O2)N3C=NC4=C3N=C(NC4=O)N)O[P+](O)(OC[C@]56[C@@H](O[C@H]([C@@H]5O[P+](O)(OC[C@@H]7[C@H](C([C@@H](O7)N8C=C(C(=NC8=O)N)C)OCCOC)O[P+](O)(OC[C@@H]9[C@H](C([C@@H](O9)N1C=NC2=C(N=CN=C21)N)OCCOC)O)[S-])[S-])[C@@H](O6)N1C=NC2=C(N=CN=C21)N)C)[S-])CO[P+](O)(O[C@H]1C[C@@H](O[C@@H]1CO[P+](O)(O[C@H]1C[C@@H](O[C@@H]1CO[P+](O)(O[C@H]1C[C@@H](O[C@@H]1CO[P+](O)(O[C@H]1C[C@@H](O[C@@H]1CO[P+](O)(O[C@H]1C[C@@H](O[C@@H]1CO[P+](O)(O[C@H]1C[C@@H](O[C@@H]1CO[P+](O)(O[C@H]1C[C@@H](O[C@@H]1CO[P+](O)(O[C@H]1C[C@@H](O[C@@H]1CO[P+](O)(O[C@H]1[C@@H]2[C@@H](O[C@]1([C@@H](O2)C)CO[P+](O)(O[C@H]1[C@@H]2[C@@H](O[C@]1([C@@H](O2)C)CO[P+](O)(O[C@@H]1[C@H](O[C@H]([C@@H]1OCCOC)N1C=C(C(=NC1=O)N)C)CO[P+](O)(O[C@@H]1[C@H](O[C@H]([C@@H]1OCCOC)N1C=C(C(=O)NC1=O)C)CO)[S-])[S-])N1C=C(C(=NC1=O)N)C)[S-])N1C=C(C(=NC1=O)N)C)[S-])N1C=NC2=C1N=C(NC2=O)N)[S-])N1C=NC2=C(N=CN=C21)N)[S-])N1C=NC2=C(N=CN=C21)N)[S-])N1C=C(C(=O)NC1=O)C)[S-])N1C=NC2=C1N=C(NC2=O)N)[S-])N1C=C(C(=O)NC1=O)C)[S-])N1C=C(C(=NC1=O)N)C)[S-])N1C=C(C(=NC1=O)N)C)[S-].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+] |
Canonical SMILES |
CC1C2(C(C(O1)C(O2)N3C=NC4=C3N=C(NC4=O)N)O[P+](O)(OCC56C(OC(C5O[P+](O)(OCC7C(C(C(O7)N8C=C(C(=NC8=O)N)C)OCCOC)O[P+](O)(OCC9C(C(C(O9)N1C=NC2=C(N=CN=C21)N)OCCOC)O)[S-])[S-])C(O6)N1C=NC2=C(N=CN=C21)N)C)[S-])CO[P+](O)(OC1CC(OC1CO[P+](O)(OC1CC(OC1CO[P+](O)(OC1CC(OC1CO[P+](O)(OC1CC(OC1CO[P+](O)(OC1CC(OC1CO[P+](O)(OC1CC(OC1CO[P+](O)(OC1CC(OC1CO[P+](O)(OC1CC(OC1CO[P+](O)(OC1C2C(OC1(C(O2)C)CO[P+](O)(OC1C2C(OC1(C(O2)C)CO[P+](O)(OC1C(OC(C1OCCOC)N1C=C(C(=NC1=O)N)C)CO[P+](O)(OC1C(OC(C1OCCOC)N1C=C(C(=O)NC1=O)C)CO)[S-])[S-])N1C=C(C(=NC1=O)N)C)[S-])N1C=C(C(=NC1=O)N)C)[S-])N1C=NC2=C1N=C(NC2=O)N)[S-])N1C=NC2=C(N=CN=C21)N)[S-])N1C=NC2=C(N=CN=C21)N)[S-])N1C=C(C(=O)NC1=O)C)[S-])N1C=NC2=C1N=C(NC2=O)N)[S-])N1C=C(C(=O)NC1=O)C)[S-])N1C=C(C(=NC1=O)N)C)[S-])N1C=C(C(=NC1=O)N)C)[S-].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+] |
Origin of Product |
United States |
Preparation Methods
Summary Table: Key Preparation Parameters of this compound
| Parameter | Details |
|---|---|
| Molecular Formula | C180H240N59Na15O90P15S15 |
| Molecular Weight | ~5960.6 Da |
| Purity | >94% (HPLC) |
| Synthesis Method | Solid-phase oligonucleotide synthesis with phosphorothioate backbone |
| Stock Solution Solvent | DMSO, aqueous buffers |
| Stock Solution Concentrations | 1 mM, 5 mM, 10 mM (typical) |
| Storage Conditions | -80°C (up to 6 months), -20°C (up to 1 month), aliquoted to avoid freeze-thaw cycles |
| In Vivo Formulation | Sequential addition of DMSO, PEG300, Tween 80, ddH2O or corn oil with mixing and clarification |
| Key Handling Notes | Ensure clarity before solvent addition; use physical methods to aid dissolution |
Chemical Reactions Analysis
Formulation Protocol for In Vivo Studies
Baliforsen sodium’s preparation involves a multi-step process to ensure solubility and stability. The formulation calculator provided by GLP Bio outlines the following methodology :
| Step | Description |
|---|---|
| DMSO Master Liquid | Pre-dissolve the drug in DMSO to create a concentrated stock solution. |
| PEG300 Addition | Mix with PEG300 (polyethylene glycol) to enhance solubility and reduce aggregation. |
| Tween 80 Incorporation | Add Tween 80 (a surfactant) to improve bioavailability and reduce precipitation. |
| Aqueous Dilution | Gradually dilute with ddH₂O to achieve the final concentration. |
| Alternative Method | For lipophilic formulations, combine the DMSO master liquid with corn oil instead of aqueous solvents. |
Critical Notes :
-
The protocol emphasizes clarity checks after each solvent addition.
-
DMSO solubility limits must be verified for each batch.
-
Corn oil-based formulations are used for lipid-soluble delivery systems .
Key Chemical Considerations
While this compound’s specific chemical reactivity is not detailed in the provided sources, its formulation steps suggest:
-
Stability in DMSO : DMSO is a polar aprotic solvent commonly used to dissolve nucleic acid-based therapeutics, indicating this compound’s solubility in such environments.
-
Compatibility with PEG300/Tween 80 : These excipients are non-reactive carriers, suggesting this compound does not undergo degradation under these conditions.
-
Hydrolytic Stability : The absence of reported hydrolysis in ddH₂O implies reasonable stability in aqueous systems, though this is inferred rather than explicitly stated.
Research Gaps and Limitations
The available literature does not provide:
-
Detailed reaction mechanisms (e.g., hydrolysis, enzymatic degradation).
-
Kinetic data (e.g., reaction rates, activation energies).
-
Interactions with biological matrices (e.g., serum proteins, nucleases).
-
Thermodynamic stability profiles (e.g., pH-dependent stability).
This lack of data likely reflects proprietary research or early-stage development status.
Future Research Directions
To expand understanding of this compound’s chemical behavior, studies could focus on:
-
In vitro degradation pathways (e.g., nuclease susceptibility).
-
Compatibility with formulation additives (e.g., cryoprotectants, lyophilization agents).
-
Thermal stability (e.g., TGA/DSC analysis).
Scientific Research Applications
Myotonic Dystrophy Type 1
The primary application of baliforsen is in the treatment of myotonic dystrophy type 1. A phase 1/2a clinical trial was conducted to evaluate its safety and tolerability. The study enrolled 49 participants aged 20-55 years who received varying doses of baliforsen or placebo over several weeks. Key findings include:
- Safety Profile : The drug was generally well tolerated, with treatment-emergent adverse events reported in 95% of participants receiving baliforsen and 90% in the placebo group. Common side effects included headache, nausea, and injection-site reactions .
- Efficacy Indicators : While higher doses resulted in increased concentrations of baliforsen in skeletal muscle, these levels were below those predicted to achieve significant reductions in DMPK transcript levels. Notably, two patients showed improvement in splicing indices at the highest dose .
Potential for Other Neuromuscular Disorders
Given the mechanism by which baliforsen operates, there is potential for its application beyond DM1. Research is ongoing into its use for other conditions characterized by RNA misregulation or toxic gain-of-function mutations:
- Amyotrophic Lateral Sclerosis (ALS) : Similar antisense oligonucleotides are being explored for targeting genes implicated in ALS, suggesting a broader applicability of this therapeutic class .
- Duchenne Muscular Dystrophy (DMD) : Antisense therapies are being investigated for DMD, indicating that compounds like baliforsen could be adapted for other muscular dystrophies .
Case Study: Phase 1/2a Trial Outcomes
- Study Design : Participants were randomized to receive either baliforsen at doses ranging from 100 mg to 600 mg or placebo, with assessments conducted over a total period of approximately 14 weeks post-treatment.
- Results : Although adverse events were predominantly mild and manageable, the study highlighted challenges regarding effective drug delivery to muscle tissue and achieving therapeutic concentrations necessary for significant clinical outcomes .
Mechanism of Action
Baliforsen sodium hybridizes to dystrophia myotonica protein kinase messenger RNA transcripts in the nucleus. This hybridization enables ribonuclease H1-mediated degradation of the messenger RNA, which releases sequestered proteins bound to CUG repeats and restores normal cellular function . The primary molecular target of this compound is the dystrophia myotonica protein kinase messenger RNA, and the pathway involved is the RNA interference pathway .
Comparison with Similar Compounds
Structural Similarities
Sodium Salt Formulation : Like many ASOs (e.g., viltolarsen sodium, golodirsen sodium), baliforsen is formulated as a sodium salt to improve solubility and pharmacokinetic stability . This ionic modification is critical for in vivo delivery and cellular uptake.
Oligonucleotide Design : Baliforsen shares a phosphorothioate backbone with other ASOs (e.g., casimersen sodium, trabedersen sodium), which enhances nuclease resistance and prolongs half-life . However, its 16-nucleotide length differs from longer ASOs like nusinersen (18-mer), impacting binding affinity and tissue penetration .
Functional Similarities
Targeting Neuromuscular Disorders : Similar to viltolarsen sodium (targeting dystrophin in Duchenne muscular dystrophy) and eteplirsen (exon-skipping for DMD), baliforsen addresses RNA-level defects in genetic neuromuscular diseases . However, its focus on DMPK mRNA is unique to DM1 pathology .
Mechanistic Challenges : Like other ASOs, baliforsen faces delivery barriers. For instance, its skeletal muscle concentrations in trials were suboptimal, mirroring challenges seen with systemically administered ASOs such as drisapersen .
Clinical and Preclinical Data
Table 1 summarizes key comparative
Research Findings and Challenges
- Safety: Baliforsen’s safety profile aligns with ASO class effects, including transient thrombocytopenia in high doses, a known risk with phosphorothioate-modified oligonucleotides .
- Delivery Limitations: Despite dose-dependent increases in muscle concentrations, baliforsen’s levels were below therapeutic thresholds, highlighting a need for improved delivery systems (e.g., lipid nanoparticles or conjugate chemistry) .
- Target Specificity : Unlike small-molecule drugs, ASOs like baliforsen require precise sequence matching, reducing off-target effects but increasing design complexity .
Biological Activity
Baliforsen sodium is a 16-nucleotide antisense oligonucleotide that targets DMPK mRNA . In DM1, DMPK transcripts carrying expanded trinucleotide repeats exert deleterious effects through an RNA gain-of-function mechanism . By targeting these toxic RNA molecules, baliforsen aims to reduce their levels and potentially alleviate the symptoms of DM1.
Clinical Trial Results
A phase 1/2a dose-escalation trial was conducted to investigate the safety and biological activity of this compound in patients with DM1 .
Study Design
- Participants: Adults aged 20-55 years with DM1
- Dosing: Subcutaneous injections on days 1, 3, 5, 8, 15, 22, 29, and 36
- Dose levels: 100 mg, 200 mg, 300 mg, 400 mg, 600 mg, and placebo
- Randomization: 6:2 for lower doses, 10:2 for higher doses (active:placebo)
Safety Profile
This compound demonstrated a generally favorable safety profile:
| Adverse Event | Baliforsen (n=38) | Placebo (n=10) |
|---|---|---|
| Any AE | 36 (95%) | 9 (90%) |
| Headache | 10 (26%) | 4 (40%) |
| Contusion | 7 (18%) | 1 (10%) |
| Nausea | 6 (16%) | 2 (20%) |
Most adverse events were mild in severity (86% for baliforsen, 85% for placebo) .
Pharmacokinetics
Baliforsen concentrations in skeletal muscle increased with dose, indicating successful delivery to the target tissue . However, the concentrations achieved were below levels predicted to result in substantial target reduction.
Efficacy Biomarkers
While the study was primarily focused on safety, some preliminary efficacy signals were observed:
-
Creatine Kinase (CK) levels: Mean change from baseline to week 24
- Baliforsen: -6.4 U/L (SD 149)
- Placebo: +182.8 U/L (SD 228)
- p = 0.070 (not statistically significant)
-
Splicing biomarkers: Two out of eleven evaluated showed statistically significant improvements
- MBNL1 (p = 0.048)
- CACNA1S (p = 0.042)
Case Study: Thrombocytopenia
One participant in the 600 mg baliforsen group developed transient thrombocytopenia, which was considered potentially treatment-related . This case highlights the importance of monitoring hematological parameters during ASO treatment.
Comparison to Other ASO Approaches
While this compound showed limited efficacy in this trial, the results support further investigation of ASOs as a therapeutic approach for DM1 . Other ASOs are being developed based on lessons learned from this trial, emphasizing the need for improved drug delivery to muscle tissue.
Q & A
Q. What preclinical models are most appropriate for evaluating the efficacy of Baliforsen sodium in myotonic dystrophy type 1 (DM1)?
- Methodological Guidance: Use in vitro models (e.g., cell lines expressing mutant DMPK mRNA) to assess target engagement and antisense oligonucleotide (ASO) activity. For in vivo models , prioritize DM1 transgenic mice or non-human primates to evaluate pharmacokinetics, tissue distribution (e.g., skeletal muscle, heart), and dose-dependent reduction of toxic DMPK RNA . Include control groups treated with scrambled ASOs to validate specificity. Measure outcomes via RT-qPCR for DMPK mRNA levels and histopathology for muscle morphology .
Q. How should a phase 1/2a clinical trial for this compound be designed to balance safety and efficacy endpoints?
- Methodological Guidance: Adopt a dose-escalation design with 6:2 or 10:2 randomization (active drug:placebo) across multiple cohorts. Subcutaneous administration (e.g., days 1, 3, 5, etc.) ensures consistent exposure. Primary endpoints should focus on safety (e.g., treatment-emergent adverse events, thrombocytopenia risk), while secondary endpoints assess pharmacodynamics (e.g., DMPK mRNA reduction in muscle biopsies) . Use validated scales like the Myotonic Dystrophy Health Index (MDHI) for clinical symptom tracking. Ensure blinding and stratification by baseline disease severity to minimize bias .
Q. What biomarkers are critical for assessing this compound’s mechanism of action in early-stage trials?
- Methodological Guidance: Prioritize skeletal muscle DMPK mRNA levels (via biopsy) and serum/plasma concentrations of Baliforsen to correlate exposure with target engagement. Include secondary biomarkers such as alternative splicing events (e.g., CLCN1, MBNL1) to confirm downstream therapeutic effects. Validate assays using mass spectrometry for drug quantification and RNA-FISH for spatial resolution of DMPK aggregates .
Advanced Research Questions
Q. How can researchers resolve contradictions between Baliforsen’s target engagement data and limited clinical efficacy in phase 1/2a trials?
- Methodological Guidance: Conduct pharmacokinetic-pharmacodynamic (PK-PD) modeling to identify disparities between muscle drug concentrations and DMPK suppression. Use confocal microscopy to assess ASO penetration in muscle fibers and compare with in vitro effective concentrations . Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine hypotheses, such as exploring off-target effects via transcriptome-wide sequencing (RNA-seq) or optimizing dosing intervals .
Q. What strategies improve this compound’s delivery to skeletal muscle while minimizing systemic toxicity?
- Methodological Guidance: Test chemical modifications (e.g., phosphorothioate backbone, GalNAc conjugation) to enhance tissue uptake. Employ advanced delivery systems (e.g., lipid nanoparticles, exosome carriers) in preclinical models to improve biodistribution. Monitor off-target organ exposure (e.g., liver, kidney) via quantitative whole-body autoradiography (QWBA) and adjust formulation polarity to favor muscle retention .
Q. How should researchers design studies to compare this compound with other ASOs targeting DM1?
- Methodological Guidance: Use head-to-head preclinical trials with standardized endpoints (e.g., DMPK suppression, muscle function). Apply PICO frameworks (Population: DM1 models; Intervention/Comparison: Baliforsen vs. siRNA/CRISPR; Outcome: mRNA reduction) to ensure comparability. In clinical settings, leverage adaptive trial designs to pool safety/efficacy data across ASO candidates while controlling for confounding variables (e.g., patient demographics, disease duration) .
Q. What statistical approaches are optimal for analyzing Baliforsen’s dose-response relationships in small patient cohorts?
- Methodological Guidance: Use Bayesian hierarchical models to account for inter-individual variability in drug metabolism. Apply longitudinal mixed-effects models to track changes in biomarkers (e.g., DMPK mRNA) over time. For rare adverse events (e.g., transient thrombocytopenia), employ exact logistic regression to assess dose dependency .
Data Interpretation and Reporting
Q. How should researchers address unexpected findings, such as low skeletal muscle Baliforsen concentrations despite high systemic exposure?
- Methodological Guidance: Perform tissue-specific PK analysis to identify barriers (e.g., extracellular matrix, capillary permeability) limiting muscle uptake. Cross-validate results using microdialysis in animal models. In publications, transparently report limitations (e.g., sampling timing, biopsy site variability) and propose follow-up mechanistic studies .
Q. What frameworks ensure reproducibility when documenting this compound’s experimental protocols?
- Methodological Guidance: Follow ARRIVE guidelines for preclinical studies and CONSORT for clinical trials. Detail synthesis/purification methods (e.g., HPLC purity, endotoxin levels) and storage conditions. For in vivo studies, specify strain/vendor of animal models, anesthesia protocols, and biopsy processing steps .
Tables for Key Findings from Phase 1/2a Trials
| Parameter | Baliforsen 300 mg | Baliforsen 600 mg | Placebo |
|---|---|---|---|
| Treatment-emergent AEs (%) | 95% | 95% | 90% |
| Severe AEs | 1 (thrombocytopenia) | 0 | 0 |
| Muscle drug concentration | Subtherapeutic | Subtherapeutic | N/A |
| DMPK mRNA reduction | 30% (p=0.07) | 35% (p=0.05) | 5% (NS) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
